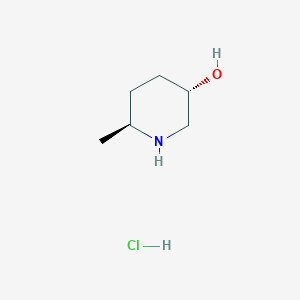![molecular formula C11H12FNO4 B6269194 (2S)-2-[2-(4-fluorophenyl)acetamido]-3-hydroxypropanoic acid CAS No. 1048368-18-8](/img/new.no-structure.jpg)
(2S)-2-[2-(4-fluorophenyl)acetamido]-3-hydroxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[2-(4-fluorophenyl)acetamido]-3-hydroxypropanoic acid is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a fluorophenyl group, an acetamido group, and a hydroxypropanoic acid moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[2-(4-fluorophenyl)acetamido]-3-hydroxypropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and glycidol.
Formation of Intermediate: The 4-fluoroaniline undergoes acylation with acetic anhydride to form N-(4-fluorophenyl)acetamide.
Epoxide Ring Opening: Glycidol is then reacted with N-(4-fluorophenyl)acetamide under basic conditions to open the epoxide ring, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(2S)-2-[2-(4-fluorophenyl)acetamido]-3-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S)-2-[2-(4-fluorophenyl)acetamido]-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
- (2S)-2-[2-(4-chlorophenyl)acetamido]-3-hydroxypropanoic acid
- (2S)-2-[2-(4-bromophenyl)acetamido]-3-hydroxypropanoic acid
- (2S)-2-[2-(4-methylphenyl)acetamido]-3-hydroxypropanoic acid
Uniqueness: The presence of the fluorine atom in (2S)-2-[2-(4-fluorophenyl)acetamido]-3-hydroxypropanoic acid imparts unique properties, such as increased metabolic stability and altered electronic characteristics, making it distinct from its analogs with different substituents on the phenyl ring.
特性
CAS番号 |
1048368-18-8 |
|---|---|
分子式 |
C11H12FNO4 |
分子量 |
241.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



